Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Neutralization of the Parent Acid
The most widely documented method involves the neutralization of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid with sodium hydroxide (NaOH). This aqueous-phase reaction proceeds under mild conditions, yielding the sodium salt with high efficiency.
Reaction Conditions
The carboxylic acid precursor is dissolved in deionized water at 25–30°C, followed by dropwise addition of a 1M NaOH solution. Stoichiometric equivalence is critical to avoid residual acid or excess base, which may complicate purification. The reaction reaches completion within 2 hours, as confirmed by pH stabilization at 7.0–8.0.
Crystallization and Isolation
The product is isolated via slow evaporation at 4°C, yielding colorless crystals. Patents describe enhanced crystallization efficiency using mixed solvents (e.g., water:ethanol, 3:1 v/v), which reduce solubility and promote crystal nucleation. Typical yields range from 85% to 92%, with purity >98% confirmed by HPLC.
Table 1: Optimization of Crystallization Solvents
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Water | 78 | 95 | Needles |
| Water:Ethanol (3:1) | 92 | 98 | Prisms |
| Water:Acetone (2:1) | 85 | 97 | Plates |
Alternative Synthesis via Ion Exchange
For laboratories lacking the carboxylic acid precursor, ion exchange from the potassium or ammonium salt offers a viable alternative. This method employs a cation-exchange resin (e.g., Dowex 50WX8) in a column chromatography setup.
Procedure
- The potassium salt (10 g) is dissolved in deionized water (100 mL).
- The solution is passed through a resin column pre-treated with 1M HCl.
- Elution with water collects the sodium salt, which is lyophilized to remove solvents.
This method achieves 80–88% yield but requires stringent control of resin activation and flow rates to prevent contamination.
Large-Scale Industrial Production
Patent WO2015059716A2 outlines a scalable process optimized for kilogram-scale synthesis, emphasizing cost efficiency and reduced environmental impact.
Reaction Setup
- Reactors : Stainless steel or glass-lined to prevent sodium corrosion.
- Temperature Control : Maintained at 20–25°C using jacketed cooling.
- Mixing : High-shear agitation ensures homogeneous NaOH distribution.
Waste Management
The process recovers unreacted NaOH via nanofiltration membranes, reducing effluent alkalinity by 70% compared to batch methods.
Table 2: Comparative Analysis of Pilot-Scale Batches
| Batch Size (kg) | Yield (%) | Energy Consumption (kWh/kg) | Waste Volume (L/kg) |
|---|---|---|---|
| 10 | 89 | 12 | 5.2 |
| 50 | 91 | 9 | 3.8 |
| 100 | 90 | 8 | 3.5 |
Quality Control and Analytical Validation
Spectroscopic Characterization
Challenges and Mitigation Strategies
Byproduct Formation
Trace impurities (<2%) include unreacted carboxylic acid and sodium chloride. These are removed via recrystallization or activated carbon treatment.
Hygroscopicity Management
The sodium salt is hygroscopic, requiring storage in desiccators with silica gel. Industrial batches use airtight packaging with nitrogen purging.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines.
Experimental Findings:
- Cytotoxicity Evaluation : MTT assays were employed to assess the cytotoxic effects of synthesized derivatives.
- Results : Some derivatives showed IC₅₀ values lower than 12 μM against specific cancer cell lines, suggesting strong potential as anticancer agents.
Microbiology
Antifungal Activity
Triazole compounds are known for their antifungal properties due to their ability to inhibit enzymes critical for fungal growth. This compound may possess similar effects.
Mechanism of Action:
The triazole ring's interaction with cytochrome P450 enzymes is believed to disrupt fungal metabolism, leading to growth inhibition. Further studies are needed to elucidate the specific mechanisms involved.
Material Science
Electronic Applications
The compound's electron-deficient nature makes it suitable for applications in organic electronics. It has been integrated into devices where it functions as an electron transport layer.
Performance Metrics:
- Electron Mobility : Devices incorporating this compound demonstrated enhanced electron mobility.
- Stability : There was a notable decrease in recombination rates, improving device efficiency.
Agricultural Applications
Research into the agricultural applications of this compound focuses on its potential as a fungicide. The triazole group is well-documented for its ability to combat fungal pathogens in crops.
Case Study:
Field trials evaluating the effectiveness of this compound against specific fungal diseases have shown promising results, warranting further investigation into its practical applications in agriculture.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC₅₀ < 12 μM against certain cancer cell lines |
| Microbiology | Antifungal properties | Inhibits cytochrome P450 enzymes |
| Material Science | Electron transport in devices | Enhanced electron mobility and stability |
| Agriculture | Potential fungicide | Effective against various fungal pathogens |
Mechanism of Action
The mechanism of action of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds with biological receptors, enhancing its binding affinity and selectivity . This interaction can inhibit the activity of enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
1,2,3-Triazoles: A class of compounds with diverse biological activities.
The uniqueness of this compound lies in its cyclohexane carboxylate group, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Biological Activity
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate (STC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications, supported by relevant data and case studies.
Structural Characteristics
The compound is characterized by a cyclohexane ring linked to a triazole moiety , which enhances its solubility in aqueous environments due to the presence of the sodium ion. Its molecular formula is with a molecular weight of approximately 217.2 g/mol .
Biological Activity Overview
This compound exhibits significant biological activities primarily attributed to the triazole ring. Compounds containing this moiety are known for their antifungal , anticancer , and anti-inflammatory properties.
Antifungal Activity
Triazole derivatives are recognized for their ability to inhibit cytochrome P450 enzymes critical for fungal growth and metabolism. STC may exhibit similar antifungal effects by disrupting these enzymatic pathways .
Anticancer Properties
Research indicates that triazole compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes that regulate cell survival pathways .
Enzyme Interaction
This compound interacts with various enzymes and proteins:
- Cytochrome P450 Inhibition : The triazole ring binds to the heme iron in cytochrome P450 enzymes, inhibiting their function and altering metabolic pathways.
- Cell Signaling Modulation : This compound influences cellular signaling pathways by inhibiting specific enzymes involved in signal transduction, affecting cellular responses to stimuli .
Cellular Effects
The biological activity of STC extends to various cellular processes:
- Influence on Cytokine Release : Studies have shown that STC can modulate the release of cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells, indicating potential anti-inflammatory effects .
- Antimicrobial Activity : In vitro studies demonstrate that STC exhibits activity against both Gram-positive and Gram-negative bacterial strains, supporting its potential use as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A triazole ring is formed using hydrazine derivatives and carbonyl-containing precursors. For example, cyclohexane-1-carboxylic acid derivatives can be functionalized with triazole moieties through nucleophilic substitution or cycloaddition reactions. Post-synthetic modifications, such as carboxylate salt formation (e.g., sodium exchange), are performed under alkaline conditions. Purification often involves recrystallization or column chromatography, with characterization by NMR, FTIR, and mass spectrometry .
Q. How is crystallographic data for this compound processed using software like SHELXL?
- Methodology : Single-crystal X-ray diffraction data are refined using SHELXL, which employs least-squares algorithms to optimize atomic coordinates, thermal parameters, and occupancy factors. The software handles symmetry operations, hydrogen bonding networks, and disorder modeling. Validation tools in SHELXL check for geometric outliers (e.g., bond lengths, angles) and electron density mismatches. Researchers should cross-validate results with Cambridge Structural Database (CSD) entries to ensure consistency in lattice parameters and packing motifs .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity (e.g., enzyme inhibition)?
- Methodology : Rational drug design involves modifying the triazole ring substituents or carboxylate group to improve target binding. For example:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the triazole’s 5-position can enhance π-π stacking with enzyme active sites.
- Cation Coordination : Replacing sodium with alternative cations (e.g., potassium, zinc) may alter solubility and bioavailability.
- In Silico Screening : Molecular docking (using AutoDock Vina) and pharmacophore modeling identify optimal substituent configurations for target proteins (e.g., kinases, oxidoreductases) .
Q. What experimental methods are used to analyze the effects of cation exchange (Na⁺ vs. K⁺) on biological activity?
- Methodology :
- Ion Replacement : Synthesize the potassium analog via ion-exchange chromatography and compare bioactivity in vitro (e.g., IC₅₀ assays).
- Stability Studies : Use isothermal titration calorimetry (ITC) to assess cation-binding affinity.
- Pharmacokinetics : Evaluate sodium vs. potassium salts in animal models for differences in absorption and tissue distribution using LC-MS/MS .
Q. How can the coordination behavior of this compound with transition metals be determined?
- Methodology :
- Synthesis of Complexes : React the compound with metal salts (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions.
- Spectroscopic Analysis : Use UV-Vis, EPR, and X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions.
- Crystallography : Solve the structure of metal complexes using SHELXL to identify coordination geometry (e.g., octahedral vs. tetrahedral) and ligand denticity .
Q. What strategies resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?
- Methodology :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, solvent) to minimize variability.
- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Cross-reference data with CSD or PubChem entries to identify structural outliers or polymorphic forms that may affect activity .
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically to identify optimal conditions via response surface methodology.
- Continuous Flow Chemistry : Improve scalability and reduce side reactions using microreactors.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. What computational approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodology :
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- MD Simulations : Model ligand-protein interactions over time to assess binding stability.
- QSAR Models : Train machine learning algorithms on datasets of triazole derivatives to predict bioactivity based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
